molecular formula C17H16FN6O6P B000165 Tedizolid phosphate CAS No. 856867-55-5

Tedizolid phosphate

Cat. No. B000165
CAS RN: 856867-55-5
M. Wt: 450.3 g/mol
InChI Key: QCGUSIANLFXSGE-GFCCVEGCSA-N
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Description

Tedizolid phosphate is an oxazolidinone class antibiotic that inhibits bacterial protein synthesis and is proven to be effective in the treatment of certain Gram-positive bacterial infections . It is generally effective against multidrug-resistant Gram-positive bacteria and is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) . Tedizolid phosphate is currently available as both an oral tablet and as a powder for intravenous injection .


Molecular Structure Analysis

Tedizolid phosphate has a molecular weight of 450.32 and a chemical formula of C17H16FN6O6P . The structure includes a fluorine atom and a phosphate group, which is part of the reason why it is a prodrug .


Chemical Reactions Analysis

Tedizolid phosphate is a prodrug that is converted to its active form, tedizolid, in the body . This conversion is thought to occur via plasma or intestinal phosphatases . The majority of tedizolid is converted to an inactive sulphate conjugate in the liver prior to excretion .


Physical And Chemical Properties Analysis

Tedizolid phosphate has a molecular weight of 450.32 and a chemical formula of C17H16FN6O6P . It is stable under thermal and photolytic stress conditions, but shows significant degradation under oxidative and hydrolytic conditions .

Scientific Research Applications

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

Tedizolid phosphate is a novel oxazolidinone prodrug that has been developed and approved by the United States FDA for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) caused by susceptible Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Effective Against Drug-Resistant Bacterial Infections

Tedizolid phosphate is effective against many drug-resistant bacterial infections. It is a novel 5-Hydroxymethyl-Oxazolidinone class of antibiotic .

Treatment of Ventilated Gram-Positive Hospital-Acquired or Ventilator-Associated Bacterial Pneumonia

In a phase 3, randomized, double-blind study, Tedizolid phosphate was compared with Linezolid for the treatment of ventilated Gram-positive hospital-acquired or ventilator-associated bacterial pneumonia. The study concluded that Tedizolid was noninferior to Linezolid for day 28 all-cause mortality in the treatment of gram-positive ventilated HABP/VABP .

Topical Ocular Application

Tedizolid phosphate nanocrystals have been fabricated for topical ocular application. The aim was to improve solubilization and in vitro drug release. This application is particularly useful because the phosphate salt of this drug is poorly soluble .

Inhibitor of Monoamine Oxidase (MAO)

In vitro studies have indicated that Tedizolid was a weak inhibitor of MAO-A and MAO-B with IC50 values comparable to Linezolid .

Stability Under Stress Conditions

Tedizolid phosphate has been subjected to stress degradation conditions, namely, hydrolysis (neutral, acidic, and alkaline), thermal, oxidative, and photolytic ones. This study helps understand the stability of Tedizolid phosphate under various conditions .

Safety And Hazards

Tedizolid phosphate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of exposure, immediate medical attention is required .

Future Directions

Tedizolid phosphate is currently indicated for the treatment of ABSSSI and is under investigation for the treatment of nosocomial pneumonia . Its high potency against Gram-positive bacteria and good pharmacokinetic profile make it a potential candidate for treating other infections, including respiratory infections .

properties

IUPAC Name

[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGUSIANLFXSGE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN6O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234977
Record name Tedizolid phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Despite renewed efforts to combat the spread of antimicrobial resistance, multidrug-resistant organisms, including gram-positive bacteria such as methicillin-resistant _Staphylococcus aureus_, remain a threat. Oxazolidinones represent a relatively new class of antibacterials inhibiting protein synthesis that is generally capable of overcoming resistance to other bacterial protein synthesis inhibitors. Protein synthesis involves the action of ribosomes, multi-subunit complexes composed of both protein and ribosomal RNA (rRNA) substituents. Translocation along the length of a messenger RNA and concomitant protein synthesis involves the action of the A, P, and E sites of the peptidyltransferase centre (PTC), which accepts charged aminoacyl-tRNAs and catalyzes the formation of peptide bonds between them. The bacterial 70S ribosome comprises a small (30S) and a large (50S) subunit. Early studies into the mechanism of action of oxazolidinone antibiotics suggested that they inhibit a step in the initiation of protein synthesis. However, this mechanism was inconsistent with mapped resistance mutations, and later studies involving cross-linking and direct structural determination of the binding site revealed that oxazolidinones, including both [linezolid] and tedizolid, bind in the A site of the PTC by interacting with the 23S rRNA component. The structural studies also revealed that oxazolidinone binding alters the conformation of a conserved nucleotide in the 23S rRNA (U2585 in _Escherichia coli_), which renders the PTC non-productive for peptide bond formation. Hence, tedizolid exerts its effect through inhibiting bacterial protein synthesis.
Record name Tedizolid phosphate
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Product Name

Tedizolid phosphate

CAS RN

856867-55-5
Record name Tedizolid phosphate
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Record name Tedizolid phosphate [USAN]
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Record name Tedizolid phosphate
Source DrugBank
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Record name Tedizolid phosphate
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Record name [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate
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Record name TEDIZOLID PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Tedizolid Phosphate is a prodrug that is rapidly converted in vivo to its active moiety, Tedizolid. [] Tedizolid acts as a protein synthesis inhibitor by binding to the 50S ribosomal subunit of bacteria, preventing the formation of the 70S initiation complex and thus inhibiting the initiation phase of protein synthesis. [, , , ] This ultimately leads to bacterial growth inhibition or death.

A: While many antibiotics target various stages of bacterial replication or cell wall synthesis, Tedizolid's unique mechanism of inhibiting the initiation phase of protein synthesis makes it effective against a broad spectrum of Gram-positive bacteria, including those resistant to other classes of antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA). [, ]

ANone: The molecular formula for Tedizolid Phosphate is C22H27FN7O7P and it has a molecular weight of 551.47 g/mol.

A: Studies have investigated the stability of Tedizolid Phosphate admixtures in intravenous infusion bags. [] Tedizolid Phosphate (0.8 mg/mL) remained stable for at least 7 hours at room temperature and up to 6 days under refrigeration (2-8°C) when combined with either Sodium Rifampicin (2.4 mg/mL) or Meropenem (4 mg/mL) in 0.9% sodium chloride polypropylene infusion bags. []

ANone: Tedizolid Phosphate itself is not known to possess catalytic properties. Its primary function is as an antibiotic prodrug.

A: Structural analysis suggests that the C-5 hydroxymethyl group, the C-ring pyridine, and the D-ring tetrazole group of Tedizolid are key for its improved antimicrobial activity and efficacy against Linezolid-resistant bacteria, particularly those with the cfr gene. []

A: Tedizolid Phosphate exhibits stability under various conditions. Studies have investigated its stability in different formulations, including intravenous admixtures and solid forms. [, ] These studies have explored storage conditions such as temperature and humidity to establish the shelf life of the drug.

A: Tedizolid Phosphate, as a prodrug, is rapidly converted to its active form, Tedizolid, by phosphatases in the body. [] This conversion enhances its bioavailability and allows for both oral and intravenous administration with similar pharmacokinetic profiles. [, ]

A: Tedizolid demonstrates a rapid time to maximum plasma concentration (Tmax) of approximately 1-3 hours, a long terminal half-life of around 6-10 hours, and high oral bioavailability (approximately 88.8%). [, , ]

A: The ratio of the free-drug area under the 24-hour concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) has been identified as the key PK/PD index linked to Tedizolid's antibacterial effect. [] A higher fAUC/MIC ratio generally corresponds to greater efficacy.

A: Studies suggest that obesity does not significantly alter the pharmacokinetics of Tedizolid. [] Comparisons between obese and non-obese individuals showed minimal differences in key parameters such as maximum concentration (Cmax), area under the curve (AUC), volume of distribution (Vz), and clearance (CL). []

A: Tedizolid displays potent in vitro activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus (both methicillin-sensitive and MRSA), coagulase-negative staphylococci, viridans group streptococci, and beta-hemolytic streptococci. []

A: Yes, Tedizolid has demonstrated efficacy in several animal models of infection, including murine models of penicillin-resistant and -sensitive Streptococcus pneumoniae infection [, ] and a rabbit model of MRSA necrotizing pneumonia. [, ]

A: Two pivotal Phase 3 clinical trials (ESTABLISH-1 and ESTABLISH-2) have demonstrated that Tedizolid Phosphate 200 mg once daily for 6 days is non-inferior to Linezolid 600 mg twice daily for 10 days in treating ABSSSI. [, , , ]

A: A Phase 3 clinical trial (NCT02276482) investigated the safety and efficacy of Tedizolid Phosphate in adolescents (12 to <18 years old) with ABSSSIs. [] The results indicated a favorable safety profile and high clinical success rates, comparable to active comparators. []

A: The most common mechanism of resistance to Tedizolid is mutations in the 23S rRNA genes, particularly in the central loop of domain V. [] These mutations prevent Tedizolid from binding to the ribosome, hindering its ability to inhibit protein synthesis.

A: In clinical trials, Tedizolid Phosphate was generally well-tolerated. [, , ] The most frequently reported adverse events were gastrointestinal disturbances, such as nausea, vomiting, and diarrhea. []

A: Tedizolid has a favorable safety profile, and clinical trials have shown it may be associated with a lower incidence of myelosuppression (including thrombocytopenia) compared to Linezolid. [, ]

A: Studies have been conducted to evaluate the potential neurologic and ophthalmologic effects of Tedizolid. [, , ] In healthy volunteers who received Tedizolid for up to 21 days, no evidence of drug-related optic or peripheral neuropathy was observed. [, ]

A: Researchers have investigated liposomal formulations of Tedizolid Phosphate for enhanced drug delivery. [, ] One study explored the potential of stearylamine-modified Tedizolid Phosphate liposomes (SA-TDZA-Lips) for targeted delivery to the lungs. []

A: High-performance liquid chromatography (HPLC) is a commonly employed method for the quantification of Tedizolid Phosphate in various matrices, including pharmaceutical formulations and biological samples. []

A: A stability-indicating HPLC method has been developed to separate and quantify Tedizolid Phosphate from its potential degradation products. [] This method uses a C18 analytical column and a mobile phase of phosphate buffer and acetonitrile for separation, with UV detection at 300 nm. []

A: Yes, the developed HPLC and TLC-densitometric methods for quantifying Tedizolid Phosphate have been validated according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and robustness. []

A: Linezolid, another oxazolidinone antibiotic, is a primary alternative to Tedizolid Phosphate for treating ABSSSI. [, , ] Other options include vancomycin, daptomycin, telavancin, ceftaroline, and newer agents like dalbavancin and oritavancin. [, , , ] The choice of antibiotic depends on various factors, including the severity of the infection, the suspected pathogens, and potential resistance patterns.

A: Tedizolid Phosphate (Sivextro®) received approval from the US Food and Drug Administration (FDA) in 2014 for the treatment of ABSSSIs in adults. [, ]

A: The development of novel drug delivery systems, such as the stearylamine-modified liposomes for targeted pulmonary delivery, [] highlights the potential for cross-disciplinary research involving Tedizolid Phosphate. Further research in materials science and nanotechnology could lead to improved formulations with enhanced efficacy and targeted delivery to combat challenging infections.

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